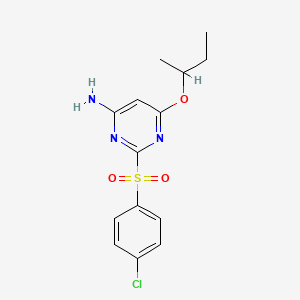

6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine

説明

6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a pyrimidine derivative characterized by a 4-chloro-benzenesulfonyl group at position 2, a sec-butoxy substituent at position 6, and an amine group at position 2. Its synthetic route likely involves nucleophilic substitution and sulfonylation reactions, analogous to methods described for related pyrimidin-4-ylamine derivatives .

特性

CAS番号 |

284681-63-6 |

|---|---|

分子式 |

C14H16ClN3O3S |

分子量 |

341.8 g/mol |

IUPAC名 |

6-butan-2-yloxy-2-(4-chlorophenyl)sulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C14H16ClN3O3S/c1-3-9(2)21-13-8-12(16)17-14(18-13)22(19,20)11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H2,16,17,18) |

InChIキー |

GEMBWECRCPHCSR-UHFFFAOYSA-N |

正規SMILES |

CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. The starting materials might include 4-chloro-benzenesulfonyl chloride and a pyrimidine derivative. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions might target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups like amines or ethers.

科学的研究の応用

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substituent effects, molecular properties, and inferred biological relevance.

Core Structure and Substituent Analysis

Target Compound

- Core : Pyrimidin-4-ylamine (6-membered aromatic ring with two nitrogen atoms).

- Position 6 : sec-Butoxy group (bulky, lipophilic substituent that may influence solubility and membrane permeability).

- Position 4: Amine group (hydrogen-bond donor/acceptor, critical for molecular interactions).

Comparison with Pyrimidine Derivatives

6-Chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine ()

- Core : Pyrimidin-4-ylamine.

- Position 6 : Chloro and methoxyvinyl groups (smaller, less lipophilic than sec-butoxy).

- Relevance : Intermediate in synthesis; methoxyvinyl may introduce conjugation effects, altering electronic properties compared to the target compound’s sec-butoxy group .

NCGC00015280 (7-Cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine) () Core: Pyrrolo[2,3-d]pyrimidin-4-ylamine (fused bicyclic system with increased rigidity).

Comparison with Pyrazole Derivatives ()

Compounds 5j, 5k, 5l, 5q, and 5r share the 4-chloro-benzenesulfonyl group but feature pyrazole cores (5-membered ring with two adjacent nitrogen atoms). Key differences include:

- Position 3/5 Substituents : Variants include naphthalenyl, furan, thiophen, and pyridine groups.

- Implications: Pyrazole derivatives may exhibit different hydrogen-bonding patterns and conformational flexibility compared to the pyrimidine-based target compound.

Physicochemical Properties and Bioactivity

A comparative analysis of substituent effects is summarized below:

生物活性

6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound notable for its complex molecular structure, which includes a pyrimidine ring substituted with a sec-butoxy group and a para-chlorobenzenesulfonyl moiety. This unique configuration contributes to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 304.81 g/mol. The presence of the chloro group at the para position (4-position) of the benzenesulfonyl moiety is significant as it influences the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂O₂S |

| Molecular Weight | 304.81 g/mol |

| Functional Groups | Sulfonamide, sec-butoxy |

| CAS Number | 284681-62-5 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known to enhance the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. For instance, studies have shown that derivatives of benzenesulfonyl-pyrimidines can exhibit significant activity against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine has also been investigated for its anticancer potential. The compound may inhibit specific protein kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound could similarly affect tumor growth .

The proposed mechanism of action involves the inhibition of key enzymes or receptors that regulate cellular functions. The sulfonamide moiety may interact with target proteins, leading to altered signaling pathways associated with cell growth and division. Additionally, the sec-butoxy group could influence lipophilicity and cellular uptake, enhancing the compound's bioavailability .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various pyrimidine derivatives found that compounds similar to 6-sec-butoxy derivatives exhibited submicromolar activity against resistant strains of bacteria . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.

- Cytotoxicity Assessments : In vitro cytotoxicity assays indicated that certain derivatives showed minimal toxicity towards primary mammalian cells while maintaining significant activity against cancer cells . This balance between efficacy and safety is crucial for therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the position and type of substituents on the pyrimidine ring significantly affect biological activity. For example, changing the chloro substituent from para to meta positions alters the compound's interaction with biological targets, impacting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。